3-Fluoro-4-sulfamoylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFLFTAOLYCDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Fluoro 4 Sulfamoylbenzoic Acid
Established Synthetic Routes to 3-Fluoro-4-sulfamoylbenzoic Acid
The traditional and most commonly employed methods for the preparation of this compound are centered around building the molecule from readily available precursors. These routes offer reliable and scalable processes for obtaining the target compound.
Hydrolytic Pathways from Ester Derivatives
One common approach involves the hydrolysis of ester derivatives of this compound. For instance, the corresponding methyl or ethyl ester can be converted to the carboxylic acid through treatment with a base, such as lithium hydroxide (B78521), in a suitable solvent system like a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com The reaction typically proceeds at room temperature, and subsequent acidification of the reaction mixture yields the desired this compound. chemicalbook.com This method is advantageous as the ester precursors can often be purified more easily than the final acid.
Strategies Involving Chlorosulfonation and Subsequent Ammonolysis
A cornerstone of aromatic sulfonamide synthesis, this two-step process is widely applicable. The synthesis begins with the chlorosulfonation of a substituted benzoic acid. For example, 4-chlorobenzoic acid can be heated with an excess of chlorosulfonic acid to introduce the chlorosulfonyl group onto the benzene (B151609) ring. google.com The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then reacted with ammonia (B1221849) or an amine to form the sulfonamide. google.com This ammonolysis step displaces the chlorine atom of the chlorosulfonyl group to furnish the sulfamoyl functionality.
A similar strategy can be envisioned starting from 3-fluorobenzoic acid. Chlorosulfonation would yield 3-fluoro-4-chlorosulfonylbenzoic acid, which upon treatment with ammonia, would provide this compound. This general approach is a versatile method for the synthesis of various sulfamoylbenzoic acid derivatives. prepchem.comprepchem.com
| Starting Material | Reagents | Key Intermediates | Final Product |
| 4-Chlorobenzoic acid | 1. Chlorosulfonic acid 2. Ammonia | 4-Chloro-3-(chlorosulfonyl)benzoic acid | 4-Chloro-3-sulfamoylbenzoic acid google.com |
| 4-Bromobenzoic acid | 1. Chlorosulfonic acid 2. Ammonia | 4-Bromo-3-(chlorosulfonyl)benzoic acid | 4-Bromo-3-sulfamoylbenzoic acid google.com |
Preparation from Halogenated Benzoic Acid Precursors
The synthesis of this compound can also be achieved starting from other halogenated benzoic acid precursors. For instance, a process for preparing sulfamylbenzoic acids describes the use of 4-chloro-5-sulfamoylbenzoic acid as a starting material for further derivatization. google.com While not a direct synthesis of the fluoro-substituted target, this highlights the utility of halogenated benzoic acids in this class of compounds. The introduction of the fluorine atom would likely occur earlier in the synthetic sequence, for example, by starting with a fluorinated analogue of the benzoic acid derivative.
General Synthesis of Sulfamoylbenzoic Acids via Chlorosulfonylbenzoic Acid Derivatives
The synthesis of sulfamoylbenzoic acids, including 4-sulfamoylbenzoic acid, is generally accomplished through the reaction of a chlorosulfonylbenzoic acid intermediate with an amine. sigmaaldrich.com 4-(Chlorosulfonyl)benzoic acid is a key precursor that can be synthesized by the oxidation of p-toluenesulfonyl chloride or the chlorosulfonation of potassium 4-carboxybenzenesulfonate. chemicalbook.com The subsequent reaction of 4-(chlorosulfonyl)benzoic acid with an appropriate amine, in this case, ammonia, would yield the corresponding sulfamoylbenzoic acid. prepchem.com This general methodology underscores a fundamental and adaptable strategy for accessing a wide range of sulfamoylbenzoic acid derivatives.
Advanced Synthetic Approaches and Methodologies
While established routes are reliable, research continues to explore more efficient and innovative synthetic methods.
Catalytic Synthesis Innovations
Currently, there is limited specific information available in the provided search results regarding catalytic synthesis innovations directly for this compound. However, the broader field of organic synthesis is continually developing catalytic methods for C-H activation and functionalization, which could potentially be applied to create more direct and efficient routes to this and similar molecules in the future. Research into novel catalysts for sulfamoylation and fluorination reactions may provide more advanced synthetic pathways.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. In the context of synthesizing this compound and its derivatives, these principles guide the selection of reagents, solvents, and reaction conditions. The core tenets of green chemistry, such as atom economy, use of safer solvents and reagents, and energy efficiency, are increasingly being integrated into synthetic routes. atiner.grnih.gov
A key aspect of green chemistry is the reduction or elimination of hazardous substances. nih.gov For instance, traditional methods for the synthesis of related sulfonyl fluorides often involved toxic reagents like SO2F2 gas or KHF2. osaka-u.ac.jp Recent advancements have led to the development of safer and more environmentally friendly methods. osaka-u.ac.jp One such method involves the conversion of thiols and disulfides into sulfonyl fluorides using a combination of SHC5® and potassium fluoride (B91410) (KF), which produces only non-toxic sodium and potassium salts as by-products. osaka-u.ac.jp This approach offers a significant improvement in terms of environmental impact and safety. osaka-u.ac.jp
Furthermore, the choice of solvents is a critical consideration. The replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) is a priority. unibo.it The development of one-pot reactions and continuous flow processes also contributes to a greener synthesis by minimizing intermediate isolation steps and reducing waste generation. unibo.ityoutube.com
Novel Synthetic Strategies and Routes
The development of novel synthetic routes for this compound and its analogs is driven by the need for efficiency, cost-effectiveness, and sustainability. One approach involves the preparation of 2-halogeno-4-chloro-5-sulfamoylbenzoic acids from 2-halogeno-4-chlorobenzoic acids. google.com The resulting sulfamoylbenzoic acid can then be converted to a reactive derivative, such as an acid chloride, which is subsequently reacted with an appropriate amine in a polar solvent. google.com
Another strategy focuses on the synthesis of related compounds, such as 3-hydroxy-4-fluorobenzoic acid, which can serve as a precursor. One method for its preparation involves the reaction of 4-fluorophenol (B42351) with potassium hydroxide and carbon dioxide, followed by acidification. google.com A more complex, multi-step synthesis of 3-fluoro-4-trifluoromethylbenzonitrile, a key intermediate for certain pharmaceuticals, starts from ortho-fluorobenzotrifluoride and involves nitration, reduction, bromination, diazotization, and finally a substitution reaction to introduce the cyano group. google.com
The table below summarizes some of the key starting materials and the resulting products in these novel synthetic routes.
| Starting Material | Reagents | Product |
| 2-Halogeno-4-chlorobenzoic acid | 1. Chlorosulfonic acid 2. Ammonia | 2-Halogeno-4-chloro-5-sulfamoylbenzoic acid |
| 4-Fluorophenol | 1. Potassium hydroxide 2. Carbon dioxide 3. Sulfuric acid | 3-Hydroxy-4-fluorobenzoic acid google.com |
| Ortho-fluorobenzotrifluoride | Nitration, reduction, bromination, diazotization, substitution | 3-Fluoro-4-trifluoromethylbenzonitrile google.com |
High-Throughput Synthesis Considerations for Derivatives
High-throughput synthesis (HTS) is a crucial tool in drug discovery for rapidly generating large libraries of compounds for screening. When applied to the synthesis of derivatives of this compound, HTS allows for the efficient exploration of the chemical space around this core structure. The design of HTS strategies for these derivatives would likely involve parallel synthesis techniques, where multiple reactions are carried out simultaneously.
Key considerations for HTS include the use of versatile and robust reactions that can tolerate a wide range of functional groups on the starting materials. The synthesis of sulfamoylbenzoic acid derivatives often involves the reaction of a sulfamoylbenzoyl chloride with a diverse library of amines. google.com This approach is well-suited for HTS, as a large number of derivatives can be generated by simply varying the amine component.
The purification of the resulting compound libraries is another critical aspect. Techniques such as automated flash chromatography or preparative high-performance liquid chromatography (HPLC) are often employed to isolate the desired products in sufficient purity for biological screening.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. youtube.com These benefits are particularly relevant for the synthesis of pharmaceutical intermediates like this compound.
In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. youtube.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com The small reactor volumes in flow systems also minimize the risks associated with handling hazardous reagents or exothermic reactions. youtube.com
For the synthesis of this compound derivatives, a flow chemistry approach could involve the in-line generation of a reactive intermediate, such as the corresponding sulfonyl chloride, which would then immediately react with an amine in a subsequent reactor zone. This would eliminate the need to isolate the potentially unstable intermediate, thereby improving safety and efficiency. The continuous nature of flow chemistry also allows for easier scale-up of the synthesis process.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation to directly heat the reaction mixture, this technique can significantly reduce reaction times compared to conventional heating methods. orientjchem.org This rapid heating can also lead to increased product yields and purities by minimizing the formation of side products. atiner.gr
In the context of synthesizing derivatives of this compound, microwave-assisted protocols can be particularly beneficial. For example, the synthesis of sulfonamides from sulfonic acids has been shown to be effectively accelerated by microwave irradiation. amazonaws.com The reaction of a sulfonyl chloride with an amine, a key step in the synthesis of many derivatives, can also be significantly expedited using this technology.
A study on the microwave-assisted synthesis of flavonoid derivatives demonstrated the efficiency of this method in the closure of heterocyclic rings. nih.gov Similarly, the synthesis of metal complexes of sulfanilamide, a related sulfonamide, was successfully achieved using microwave irradiation, highlighting the broad applicability of this technique. orientjchem.org Research has also shown that microwave irradiation can lead to higher productivity and chemoselectivity compared to conventional heating. nih.gov
The table below provides examples of reaction time comparisons between conventional and microwave-assisted synthesis for related compounds.
| Reaction | Conventional Heating Time | Microwave-Assisted Time |
| Flavonoid derivative synthesis | Several hours | Minutes nih.gov |
| Sulfonamide synthesis | Hours | Minutes amazonaws.com |
| Metal complex synthesis | Hours | Minutes orientjchem.org |
Sonochemical Synthesis Techniques
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These extreme conditions can lead to the formation of highly reactive species and accelerate reaction rates.
While specific applications of sonochemistry for the direct synthesis of this compound are not widely reported, the principles of sonochemistry suggest potential benefits. For instance, the formation of the sulfamoyl group via chlorosulfonation followed by amination could potentially be enhanced by sonication, which can improve mass transport and increase the reactivity of the reagents.
Furthermore, sonochemistry is often used to prepare nanomaterials and has been shown to be effective in various organic syntheses, including esterification and hydrolysis, which are relevant transformations in the synthesis of benzoic acid derivatives. The application of ultrasound could potentially lead to shorter reaction times and milder reaction conditions compared to conventional methods.
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic synthesis and biocatalysis are gaining increasing attention as sustainable and highly selective methods for chemical transformations. researchgate.net Enzymes operate under mild conditions of temperature and pressure and often exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste. mdpi.com
While a direct enzymatic synthesis of this compound has not been extensively documented, related biocatalytic approaches for the synthesis of aminobenzoic acid derivatives have been explored. mdpi.com For example, the biosynthesis of aminobenzoic acids in microorganisms from renewable feedstocks like glucose presents a green alternative to traditional chemical synthesis. mdpi.com
Furthermore, enzymes have been used for the synthesis of fluorinated organic molecules. researchgate.net For instance, dehydrogenases have been employed for the production of fluorinated alanine (B10760859) enantiomers from a fluorinated pyruvate (B1213749) substrate. researchgate.net This demonstrates the potential for using enzymes to catalyze reactions involving fluorinated aromatic compounds. The development of a biocatalytic route to this compound could involve the use of engineered enzymes to perform specific bond formations, such as the introduction of the fluorine or sulfamoyl group onto a benzoic acid precursor.
Industrial Synthesis and Process Optimization for this compound
The industrial production of this compound is primarily achieved through a two-step process: the chlorosulfonation of 3-fluorobenzoic acid, followed by amination of the resulting sulfonyl chloride.
The transition from laboratory-scale synthesis to large-scale industrial production introduces several critical considerations. The primary starting material, 3-fluorobenzoic acid, is reacted with a sulfonating agent, typically chlorosulfonic acid. In an industrial setting, the management of this highly corrosive and reactive agent is paramount. The reaction is exothermic and requires robust temperature control systems to prevent runaway reactions and the formation of byproducts. patsnap.com
A patent for the synthesis of a similar compound, 2,4-dichloro-5-sulfamoylbenzoic acid, highlights the use of N-methylpyrrolidone (NMP) as a solvent and sodium sulfate (B86663) as a catalyst in the initial sulfonation step. patsnap.com The use of a high-boiling point solvent like NMP can aid in temperature management and facilitate a more controlled reaction on a large scale. patsnap.com Following the reaction, the intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated via centrifugation. patsnap.com This separation technique is a common practice in industrial processes to handle large volumes of solid-liquid mixtures efficiently.
Another significant consideration is the materials of construction for the reactors and associated equipment. Due to the corrosive nature of chlorosulfonic acid and the generation of hydrochloric acid as a byproduct, glass-lined or specialized alloy reactors are often necessary to ensure the integrity of the equipment and the purity of the product.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby minimizing production costs. Key parameters for optimization include reaction temperature, reactant ratios, and the use of catalysts.
For the chlorosulfonation of aromatic compounds, temperature control is a critical factor. A procedure for the synthesis of 4-chloro-3-chlorosulfonylbenzoic acid involves heating the reaction mixture of 4-chloro benzoic acid and chlorosulfonic acid to 130°C for 5 hours. ias.ac.in This suggests that a similar temperature range would be applicable for the sulfonation of 3-fluorobenzoic acid. However, precise temperature control is necessary to prevent side reactions such as the formation of sulfones, which can occur at elevated temperatures. google.com
The molar ratio of the reactants is another key parameter. An excess of chlorosulfonic acid is generally used to ensure the complete conversion of the starting benzoic acid derivative. In the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, the molar ratio of the dichlorobenzoic acid to chlorosulfonic acid and catalyst is specified as 1:4-10:0.7-1.0. slideshare.net This indicates that a significant excess of the sulfonating agent is beneficial for driving the reaction to completion.
The use of a catalyst can significantly improve the reaction rate and selectivity. One patent describes the use of sulfamic acid as an advantageous auxiliary for the sulfochlorination of aromatic compounds, leading to improved yields and quality. google.com The catalyst can be added at the beginning of the reaction or metered in during the process. google.com
The subsequent amination step, where the intermediate 3-fluoro-4-chlorosulfonylbenzoic acid is reacted with an ammonia source, also requires optimization. In the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, the amination is carried out with ammonia water, followed by acidification to precipitate the crude product. patsnap.com The concentration and amount of the ammonia source, as well as the temperature and reaction time, would need to be carefully controlled to ensure complete conversion and minimize the hydrolysis of the sulfonyl chloride group.
Table 1: Illustrative Reaction Parameters for Sulfamoylbenzoic Acid Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Chlorosulfonation | ||
| Reactant | 3-Fluorobenzoic Acid | Starting material |
| Reagent | Chlorosulfonic Acid (in excess) | Sulfonating agent to ensure complete conversion |
| Catalyst | Sulfamic Acid or Sodium Sulfate | To improve reaction rate and yield patsnap.comgoogle.com |
| Solvent | N-Methylpyrrolidone (NMP) | High-boiling solvent for temperature control patsnap.com |
| Temperature | ~130-145°C | To drive the reaction to completion patsnap.comias.ac.in |
| Amination | ||
| Reactant | 3-Fluoro-4-chlorosulfonylbenzoic acid | Intermediate |
| Reagent | Ammonia Water | Source of the amino group |
| Purification |
This table is illustrative and based on analogous syntheses. Actual industrial processes may vary.
In industrial syntheses, managing the impurity profile is critical for ensuring the final product meets the required quality standards. Potential impurities in the synthesis of this compound can arise from both the chlorosulfonation and amination steps.
During chlorosulfonation, a common side reaction is the formation of sulfones, where two aromatic rings are linked by a sulfonyl group. google.com The formation of these impurities can be suppressed by careful control of the reaction temperature and the use of sulfone inhibitors. google.com Isomeric impurities may also form if the sulfonation is not completely regioselective. While the fluorine atom at the 3-position and the carboxylic acid at the 1-position of the starting material strongly direct the sulfonation to the 4-position, small amounts of other isomers could potentially be formed.
In the amination step, incomplete reaction can leave unreacted 3-fluoro-4-chlorosulfonylbenzoic acid in the product mixture. Hydrolysis of the sulfonyl chloride group back to a sulfonic acid can also occur, particularly if the reaction is carried out in an aqueous medium at elevated temperatures.
The purification of the final product is therefore a crucial step. A patented method for a similar compound involves washing the crude product with water, followed by purification with ethanol (B145695) and recrystallization to obtain a high-quality product. patsnap.com Chromatographic techniques, while less common for bulk industrial production, may be used for producing very high purity grades. For instance, 4-Chloro-3-sulfamoylbenzoic acid is reported as an impurity in clopamide (B1669225) tablets and has been quantified using chromatographic-densitometric methods. amazonaws.com
Table 2: Potential Impurities and Their Origin
| Potential Impurity | Origin | Management Strategy |
|---|---|---|
| 3-Fluoro-4-(3-fluorobenzoyl)benzenesulfonic acid (Sulfone) | Side reaction during chlorosulfonation | Temperature control, use of sulfone inhibitors google.com |
| Isomeric sulfamoylbenzoic acids | Lack of complete regioselectivity in sulfonation | Optimization of reaction conditions |
| 3-Fluoro-4-chlorosulfonylbenzoic acid | Incomplete amination | Optimization of amination conditions, purification |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. The retrosynthesis of this compound logically follows the reverse of the forward synthesis described.
The primary disconnection is at the sulfonamide bond (C-S bond of the sulfamoyl group). This leads to two synthons: an electrophilic sulfonyl synthon and a nucleophilic amine synthon.
Disconnection of the Sulfonamide Bond: The C-SO2NH2 bond is disconnected. This is a logical step as sulfonamides are readily formed from sulfonyl chlorides and amines (or ammonia). This leads to the precursor 3-fluoro-4-chlorosulfonylbenzoic acid and ammonia.
Disconnection of the Sulfonyl Chloride Group: The next disconnection involves the C-S bond of the chlorosulfonyl group from the aromatic ring. This is a functional group interconversion (FGI) where the sulfonyl chloride is recognized as being derived from a sulfonic acid, which in turn is introduced onto the aromatic ring via electrophilic aromatic substitution. This points to 3-fluorobenzoic acid as the key starting material. The reagent for this transformation in the forward direction would be chlorosulfonic acid.
This retrosynthetic pathway identifies 3-fluorobenzoic acid and ammonia as the ultimate, simple starting materials for the synthesis of this compound. This analysis aligns with the practical synthetic routes employed in its production.
Chemical Reactivity and Transformative Chemistry of 3 Fluoro 4 Sulfamoylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through esterification, amidation, and conversion to the more reactive acid chloride.
Esterification Reactions
The conversion of the carboxylic acid group of 3-fluoro-4-sulfamoylbenzoic acid to an ester is a common strategy to modify its properties or to protect the acid functionality during subsequent reactions. Fischer esterification, a classic method, involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible, and its equilibrium can be manipulated by reaction conditions. libretexts.org For instance, using an excess of the alcohol can drive the reaction toward the ester product. usm.my
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. In a sealed-vessel microwave system, solvents can be heated above their boiling points, significantly increasing reaction rates. usm.my For example, the esterification of the related 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) and a catalytic amount of sulfuric acid under microwave irradiation at 130°C for 15 minutes yielded the corresponding ethyl ester in high yield. usm.my The choice of alcohol also influences the reaction outcome, with primary alcohols generally providing higher yields compared to secondary and tertiary alcohols. usm.my
Table 1: Representative Esterification Conditions To view the table, scroll to the right.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| p-Aminobenzoic acid | Ethanol | Conc. H₂SO₄ | Reflux | Ethyl p-aminobenzoate (Benzocaine) | libretexts.org |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | Conc. H₂SO₄ | Microwave, 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | usm.my |
Amidation Reactions
The carboxylic acid can be readily converted into an amide by reaction with an amine. Direct coupling often requires activating agents to facilitate the formation of the amide bond. Boron-based catalysts, for example, have shown efficacy in mediating the direct amidation of benzoic acid derivatives. rsc.org While simple boronic acid catalysts can be effective, their activity can be hampered by certain substrates. rsc.org In such cases, borate (B1201080) esters have been identified as more robust catalysts for challenging carboxylic acid and amine pairs. rsc.org
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, before reaction with an amine. This two-step approach is a highly reliable method for amide bond formation.
Acid Chloride Formation and Subsequent Derivatization
Treatment of this compound with thionyl chloride (SOCl₂) is an effective method for converting the carboxylic acid into the corresponding acid chloride, 3-fluoro-4-sulfamoylbenzoyl chloride. libretexts.org This transformation proceeds via a nucleophilic acyl substitution pathway, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, forming a highly reactive acyl chlorosulfite intermediate. libretexts.org
The resulting acid chloride is a versatile intermediate that readily reacts with a variety of nucleophiles. For example, reaction with an alcohol leads to the formation of an ester, often in a vigorous reaction at room temperature. chemguide.co.uk Similarly, reaction with amines yields amides. Benzoyl chloride and its derivatives are widely used as derivatizing agents in analytical chemistry, for instance, in targeted metabolomics to enhance the detection of neurochemicals by mass spectrometry. nih.gov
Reactions Involving the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) offers additional opportunities for structural modification, primarily through reactions at the sulfonamide nitrogen.
N-Alkylation and N-Acylation of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide can undergo N-alkylation and N-acylation to introduce various substituents.
N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. For instance, manganese-catalyzed N-alkylation using primary alcohols as the alkylating agents provides an efficient route to mono-N-alkylated sulfonamides. organic-chemistry.org Another approach involves the thermal, catalyst-free reaction of sulfonamides with trichloroacetimidates. nih.gov This method works well for unsubstituted sulfonamides, with yields being influenced by steric hindrance. nih.gov
N-Acylation: N-acylation of sulfonamides can be achieved using acylating agents like acid chlorides or anhydrides. semanticscholar.org A convenient method utilizes N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides in good yields. researchgate.netepa.gov This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare or handle. researchgate.netepa.gov Another approach employs phosphorus pentoxide on silica (B1680970) (P₂O₅/SiO₂) as a catalyst for N-acylation with carboxylic acid anhydrides or chlorides under mild conditions. researchgate.net
Table 2: N-Acylation of Sulfonamides with N-Acylbenzotriazoles To view the table, scroll to the right.
| Sulfonamide | N-Acylbenzotriazole | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methanesulfonamide | N-(4-Methylbenzoyl)benzotriazole | NaH | N-(4-Methylbenzoyl)methanesulfonamide | 85% | semanticscholar.org |
| p-Toluenesulfonamide | N-(4-Methylbenzoyl)benzotriazole | NaH | N-(4-Methylbenzoyl)-4-methylbenzenesulfonamide | 95% | semanticscholar.org |
Functionalization via Sulfonyl Radical Intermediates
Recent advancements have demonstrated that the sulfonamide functional group, often considered synthetically inert, can be converted into valuable sulfonyl radical intermediates. acs.org A metal-free, photocatalytic approach allows for the generation of these radicals from pharmaceutically relevant sulfonamides. These versatile intermediates can then be harnessed in reactions such as the hydrosulfonylation of alkenes, enabling late-stage functionalization and the creation of novel sulfone derivatives. acs.org This strategy significantly expands the synthetic utility of the sulfonamide moiety, providing access to new chemical space. acs.org
Derivatives of the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) of this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. The nitrogen atom of the sulfonamide can be functionalized to create N-substituted analogs. For instance, reaction of the parent molecule, or its activated forms like 4-chloro-3-sulfamoyl benzoic acid, with amino acids or dipeptides can yield benzenecarboxamide derivatives. nih.gov These reactions typically involve standard peptide coupling methods.
Furthermore, the sulfamoyl group can be involved in the synthesis of various heterocyclic systems. The related compound, 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide), is a versatile crosslinking reagent in organic synthesis. sigmaaldrich.comsigmaaldrich.com It is used to prepare derivatives such as 4-sulfamoylbenzoyl chloride and corresponding isocyanates, which are reactive intermediates for further functionalization. sigmaaldrich.com
Research into sulfamoyl benzoic acid analogues has led to the development of compounds with specific biological activities. By modifying the sulfamoyl moiety, researchers have synthesized potent and specific agonists for receptors like the LPA2 receptor. nih.gov
Reactions Involving the Fluoro Substituent on the Aromatic Ring
Nucleophilic Aromatic Substitution Reactions
The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the presence of the electron-withdrawing sulfamoyl and carboxyl groups. In SNAᵣ reactions, a nucleophile replaces a leaving group (in this case, the fluoride (B91410) ion) on the aromatic ring. libretexts.org This type of reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchegg.com The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.org
In a related example, the synthesis of the diuretic drug bumetanide (B1668049) involves the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with sodium phenoxide. chegg.com The phenoxide ion acts as the nucleophile, displacing the chloride ion. The nitro and sulfamoyl groups stabilize the intermediate Meisenheimer complex, facilitating the reaction. chegg.com Similarly, the fluoro group in this compound can be substituted by various nucleophiles, such as amines or thiols, often in the presence of a base. The reactivity in such sequential substitution reactions can be influenced by the nature of the nucleophile and the deactivating effect of a substituent introduced in a prior step. nih.gov
Regioselective Functionalization of the Fluorinated Aromatic Core
Regioselective functionalization allows for the introduction of new chemical groups at specific positions on the fluorinated aromatic ring, which is essential for creating complex molecules with desired properties. nih.gov While specific examples for this compound are not abundant in the provided search results, general principles of regioselectivity in aromatic compounds can be applied. The directing effects of the existing substituents (fluoro, carboxyl, and sulfamoyl groups) will govern the position of incoming electrophiles or the site of metal-catalyzed C-H functionalization. rsc.orgresearchgate.net
For instance, rhodium(III)-catalyzed C-H activation is a powerful tool for achieving regioselective C-C or C-N bond formation. rsc.org The directing group on the aromatic substrate guides the catalyst to a specific C-H bond, typically at the ortho position. While not directly demonstrated for this compound, such strategies could potentially be employed to functionalize the aromatic core with high regioselectivity. rsc.org
Oxidation and Reduction Chemistry of this compound
The functional groups of this compound can undergo various oxidation and reduction reactions. The carboxylic acid group is already in a high oxidation state, but the sulfamoyl group can be susceptible to certain transformations.
Reduction of the sulfamoyl group to an amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). leah4sci.com Conversely, the aromatic ring itself can be reduced under specific conditions. The Birch reduction, for example, can reduce aromatic compounds to non-conjugated dienes, although this reaction might be complicated by the presence of multiple functional groups. leah4sci.com
Oxidation reactions can also be envisioned. While the core molecule is quite stable, related compounds with more oxidizable substituents, such as a methyl group, can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The Tollen's test, which uses a silver-ammonia complex, is a classic method to oxidize aldehydes to carboxylic acids and could be relevant for derivatives of the primary molecule. leah4sci.com
Solvent Effects on Reactivity
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving this compound and its derivatives. For example, in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, the use of a lower boiling point solvent like methyl sulfoxide (B87167) was noted to be problematic due to oxidation into byproducts. google.com This highlights the importance of selecting a solvent that is stable under the reaction conditions.
In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used because they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively free and reactive. The solubility of reactants is also a critical factor; for instance, a study on the synthesis of 4-fluorobenzoic acid derivatives mentions the use of methanol, DMF, and a mixture of ethyl acetate (B1210297) and n-hexane as a mobile phase for chromatography, indicating the varied solubility characteristics of these compounds. researchgate.net The purification of 2,4-dichloro-5-sulfamoylbenzoic acid was achieved through recrystallization from ethanol, demonstrating the role of solvent in obtaining a high-purity product. google.com
Chiral Synthesis and Stereoselective Transformations
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological effects. nih.gov The asymmetric synthesis of chiral molecules related to this compound can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from a "chiral pool". nih.govdoi.org
For instance, chiral sulfinyl auxiliaries have been successfully employed in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua These methods often involve diastereoselective reactions, where the chiral auxiliary directs the stereochemical outcome. Examples include diastereoselective additions to N-sulfinylimines to create α,α-difluoro-β-amino acids. bioorganica.com.ua
Another approach is the stereoselective synthesis of more complex structures incorporating a fluorinated phenyl ring. The Julia-Kocienski olefination, using fluorinated sulfone reagents, allows for the synthesis of fluoro enynes with high E-stereoselectivity. nih.gov The stereoselectivity of such reactions can often be tuned by the choice of base and reaction temperature. nih.gov While direct examples for this compound are not detailed, these methodologies showcase the potential for creating chiral derivatives with controlled stereochemistry. bioorganica.com.uanih.govresearchgate.net
Data Tables
Table 1: Nucleophilic Aromatic Substitution (SNAᵣ) on Halogenated Benzoic Acid Derivatives
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | Sodium phenoxide | Ether | chegg.com |
| Activated aryl halides | Amines, Thiols | Substituted benzoic acids | |
| 2,4-dinitrofluorobenzene | Amino groups of peptides | N-terminal labeled peptides | libretexts.org |
Table 2: Synthesis of Derivatives of Sulfamoylbenzoic Acids
| Parent Compound | Reagent(s) | Derivative Type | Reference |
|---|---|---|---|
| 4-carboxy-benzenesulfonamide | Amino acids/dipeptides | Benzenecarboxamides | nih.gov |
| 2,4-dichlorobenzoic acid | Chlorosulfonic acid, then ammonia (B1221849) | 2,4-dichloro-5-sulfamoylbenzoic acid | google.com |
| 4-sulfamoylbenzoic acid | Thionyl chloride, then isocyanate precursors | 4-sulfamoylbenzoyl chloride, isocyanates | sigmaaldrich.com |
Structural Elucidation and Advanced Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 3-Fluoro-4-sulfamoylbenzoic acid, advanced NMR methods offer deep insights into its atomic arrangement and connectivity.
While standard one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unequivocal assignment of all signals, especially for the substituted aromatic ring.
¹H-¹H COSY: This experiment reveals proton-proton scalar couplings. For this compound, the aromatic region would display correlations between adjacent protons, confirming their positions on the benzene (B151609) ring.
¹H-¹³C HMBC: This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons (C-1, C-3, C-4) by observing their correlations with the aromatic protons. For instance, the proton at position 5 would show a correlation to the carbons at positions 1, 3, and 4.
The expected NMR data, based on analysis of similar structures, provides a detailed map of the molecule's covalent framework. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound Predicted values are based on standard substituent effects and data from analogous compounds.
| Position | Atom | Predicted δ (ppm) | Expected HMBC Correlations (with Protons at:) |
|---|---|---|---|
| 1 | C | ~128 | H-2, H-5 |
| 2 | CH | ~8.1 | C-3, C-4, C-6, COOH |
| 3 | C-F | ~160 (d, ¹JCF ≈ 250 Hz) | H-2, H-5 |
| 4 | C-S | ~145 | H-2, H-5 |
| 5 | CH | ~7.9 | C-1, C-3, C-4 |
| 6 | CH | ~8.4 | C-2, C-4, COOH |
| 7 | COOH | ~168 | H-2, H-6 |
| - | SO₂NH₂ | - | - |
Note: 'd' denotes a doublet splitting pattern due to fluorine coupling.
Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing crystalline and amorphous solids, providing information that is complementary to X-ray diffraction. researchgate.net For this compound, ssNMR can be used to study polymorphism—the existence of multiple crystal forms. Different polymorphs will yield distinct ssNMR spectra due to differences in their local molecular environments and intermolecular interactions.
Furthermore, high-resolution ¹³C ssNMR can determine the number of chemically non-equivalent molecules in the crystallographic asymmetric unit. researchgate.net For example, if two distinct signals were observed for the carboxylic acid carbon, it would indicate the presence of at least two independent molecules in the asymmetric unit, each experiencing a slightly different packing environment. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a characteristic fingerprint based on its functional groups. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The carboxylic acid O-H stretch would appear as a very broad band from 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group would be found around 1700 cm⁻¹. The sulfonamide group would exhibit N-H stretching vibrations (around 3350 and 3250 cm⁻¹ for the asymmetric and symmetric modes, respectively) and strong S=O stretching bands near 1350 cm⁻¹ and 1160 cm⁻¹. chemicalbook.com The C-F bond stretch typically appears in the 1100-1200 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C-H and C=C stretching vibrations are typically strong in the Raman spectrum. It is particularly useful for studying crystal lattice vibrations (phonons) at low frequencies (<100 cm⁻¹), which can help differentiate between polymorphs.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Sulfonamide | N-H stretch (asym/sym) | ~3350 / ~3250 |
| Sulfonamide | S=O stretch (asym/sym) | ~1350 / ~1160 |
| Aromatic Ring | C=C stretch | 1450-1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₇H₆FNO₄S), the expected exact mass is a key identifying feature. synquestlabs.com
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the molecular ion, create a molecular fingerprint that further confirms the structure. researchgate.net The fragmentation pattern for this compound would likely involve the sequential loss of small, stable neutral molecules.
Proposed Fragmentation Pathway:
[M-H₂O]⁺: Loss of water from the carboxylic acid group.
[M-OH]⁺: Loss of a hydroxyl radical.
[M-COOH]⁺: Loss of the carboxyl group.
[M-SO₂NH₂]⁺: Cleavage of the sulfamoyl group, which is a common fragmentation pathway for sulfonamides. miamioh.edumzcloud.org
These fragmentation patterns provide conclusive evidence for the presence and connectivity of the carboxylic acid and sulfamoyl functional groups.
X-ray Crystallography and Crystal Engineering of this compound and its Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.
It is highly probable that this compound crystallizes with a hydrogen-bonded network. Key interactions would include:
Carboxylic Acid Dimer: A classic and robust supramolecular synthon where two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net
Sulfonamide Interactions: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These groups would likely form intermolecular N-H···O hydrogen bonds, linking the primary carboxylic acid dimers into chains, sheets, or a more complex 3D network. researchgate.net
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The molecular structure of this compound, featuring both a carboxylic acid and a sulfonamide group, allows for the formation of extensive hydrogen bonding networks. While a specific crystal structure for this exact compound is not publicly available, analysis of the closely related p-sulfamoylbenzoic acid provides significant insight. In the crystal structure of p-sulfamoylbenzoic acid, molecules are linked into centrosymmetric dimers via strong O—H⋯O hydrogen bonds between the carboxylic acid groups. researchgate.net Additionally, the sulfonamide group participates in N—H⋯O hydrogen bonds, creating a three-dimensional network. researchgate.netresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Role in Structure |
|---|---|---|---|
| Strong Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Forms centrosymmetric dimers. |
| Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonamide) | Links dimers into sheets or 3D networks. |
| Weak Hydrogen Bond | C-H (Aromatic) | O/F | Contributes to overall crystal packing and stability. |
Polymorphism and Solid-State Characteristics
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic molecules, particularly those capable of forming multiple hydrogen-bonding motifs like sulfonamides. mdpi.com Different polymorphs of a compound can exhibit varying physical properties, including melting point, solubility, and stability.
For this compound, the combination of the flexible sulfamoyl group and the carboxylic acid dimer synthon suggests a high potential for polymorphism. The specific arrangement of molecules in the crystal lattice can be influenced by factors such as the solvent used for crystallization and the temperature. While no specific polymorphs of this compound have been reported, studies on related sulfonamides have shown that subtle changes in intermolecular interactions can lead to different crystal packing. nih.gov The characterization of potential polymorphs is crucial for applications where solid-state properties are of importance.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques such as TGA and DSC are used to investigate the thermal stability and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or desolvation, while DSC measures the heat flow to or from a sample as it is heated or cooled, revealing events like melting and crystallization.
Specific TGA and DSC data for this compound are not available in the literature. However, the melting point of the related compound, 4-sulfamoylbenzoic acid, is reported to be in the range of 285-295 °C, indicating high thermal stability. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Another related compound, 4-fluoro-3-hydroxybenzoic acid, has a melting point of 214-218 °C. chemicalbook.com It can be inferred that this compound would also be a crystalline solid with a relatively high melting point, likely decomposing at temperatures above its melting point. A typical TGA analysis would show a single-step mass loss corresponding to the decomposition of the molecule, while the DSC would show a sharp endothermic peak at the melting point.
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 4-Sulfamoylbenzoic acid | 285-295 | sigmaaldrich.com |
| 4-Fluoro-3-hydroxybenzoic acid | 214-218 | chemicalbook.com |
| 3-Fluoro-4-methylbenzoic acid | 164-168 | researchgate.net |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photochemical Behavior
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netrsc.org These are generally referred to as the A, B, and C bands, which arise from π → π* transitions within the benzene ring and the carboxyl group. researchgate.net
For this compound, the electronic spectrum is expected to be influenced by the electron-withdrawing nature of both the sulfamoyl and fluoro substituents. A study on the structurally similar compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid showed intense electronic transitions at 269.58 nm, 315.99 nm, and 324.13 nm, which were attributed to π → π* excitations. researchgate.net The UV-Vis spectrum of benzoic acid in aqueous solution shows two main absorption bands: the B-band around 230 nm and the C-band around 270-280 nm. rsc.org The position and intensity of these bands are sensitive to the pH of the solution due to the protonation state of the carboxylic acid. rsc.orgrsc.org It is expected that this compound would display similar behavior, with shifts in the absorption maxima upon changes in pH.
| Compound | Absorption Maxima (λmax) | Transition Type | Reference |
|---|---|---|---|
| Benzoic Acid (neutral) | ~230 nm, ~275 nm | π → π | rsc.org |
| Benzoate (anion) | ~225 nm, ~270 nm | π → π | rsc.org |
| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | 269.58 nm, 315.99 nm, 324.13 nm | π → π* | researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the close contacts between molecules can be obtained. mdpi.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
An analysis of the electronic structure of 3-Fluoro-4-sulfamoylbenzoic acid would reveal the distribution of electrons within the molecule. The presence of electronegative atoms—fluorine, oxygen, and nitrogen—significantly influences this distribution. The aromatic ring, the carboxylic acid group, and the sulfamoyl group each contribute to a complex network of bonding and non-bonding interactions.
Natural Bond Orbital (NBO) analysis is a common technique used to study these interactions. It provides information about charge transfer between orbitals, which is crucial for understanding molecular stability. For instance, in similar molecules, interactions between lone pair orbitals of oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups are often observed, indicating intramolecular charge transfer and delocalization of electron density. indexcopernicus.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid and sulfamoyl groups, as well as the fluorine atom. These regions are potential sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid and those on the sulfamoyl group, would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.netnih.gov The interplay of these potentials across the molecule dictates its intermolecular interactions and biological activity. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the sulfamoyl group, which are electron-rich. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, which can accept electron density. The energy gap would provide insights into the molecule's kinetic stability and its potential for intramolecular charge transfer. researchgate.net
Below is a table with representative theoretical values for the FMOs of this compound, based on calculations performed on analogous compounds.
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.3 |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govindexcopernicus.com It is particularly useful for optimizing molecular geometry and predicting spectroscopic properties with a high degree of accuracy.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. indexcopernicus.com This involves finding the arrangement of atoms that corresponds to the lowest energy state. The calculations would provide precise bond lengths, bond angles, and dihedral angles. For example, the planarity of the benzene ring and the orientation of the carboxylic acid and sulfamoyl groups relative to the ring would be determined. researchgate.netresearchgate.netnih.gov
Conformational analysis is also crucial, especially concerning the rotation around the C-S and C-C bonds connecting the functional groups to the aromatic ring. nih.gov These rotations can lead to different conformers with varying energies, and DFT can identify the most stable conformer, which is often the one adopted in biological systems.
The following table presents hypothetical, yet realistic, optimized geometrical parameters for this compound based on DFT calculations for similar molecules.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-F | 1.35 | F-C-C | 118.5 |
| C-S | 1.78 | C-S-N | 107.0 |
| S=O | 1.45 | O=S=O | 120.0 |
| C-C (ring avg.) | 1.39 | C-C-C (ring avg.) | 120.0 |
| C-C(OOH) | 1.49 | C-C-O(H) | 115.0 |
DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netresearchgate.net For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.
Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing theoretical UV-Visible absorption spectra. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental spectra to understand the electronic excitations within the molecule. researchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.
Theoretical Reactivity Descriptors
The chemical reactivity of a molecule can be elucidated through theoretical descriptors derived from Density Functional Theory (DFT). mdpi.com These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical insights into the molecule's kinetic stability and reactivity. nih.gov For this compound, the HOMO energy indicates its electron-donating capability, while the LUMO energy reflects its ability to accept electrons.
Table 1: Key Theoretical Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher energy corresponds to a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | Represents chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |
| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness | σ | The reciprocal of hardness; indicates how easily the electron cloud is polarized. nih.gov |
| Electronegativity | χ | Describes the power of an atom or group to attract electrons. mdpi.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior and stability of this compound, particularly when interacting with biological macromolecules like proteins. acs.orgyoutube.com These simulations can predict the evolution of a molecular system over time, providing insights into conformational changes and binding stability that are not apparent from static models. acs.org
In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with counter-ions to maintain neutrality, and a force field (e.g., CHARMM36) is applied to describe the interatomic forces. nih.gov The stability of the complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period, commonly up to 100 nanoseconds. acs.org A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket.
Further analysis involves the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For sulfonamide-based inhibitors, MD simulations frequently reveal key hydrogen bond interactions between the sulfonamide group and residues in the protein's active site, which are critical for maintaining a stable conformation. acs.orgnih.gov These computational experiments are invaluable for rational drug design, helping to refine inhibitor structures for improved binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Modeling (focused on chemical interactions)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective therapeutic agents. nih.gov For derivatives of sulfamoylbenzoic acid, SAR provides a framework for understanding how specific structural modifications influence biological activity. nih.gov The core scaffold of this compound presents three key regions for modification: the benzoic acid ring, the fluoro substituent, and the sulfamoyl group.
Computational docking and experimental assays are used to build SAR models. nih.gov These models reveal that the interactions between the molecule and its biological target are highly dependent on its chemical features. The sulfamoyl group is often crucial, acting as a zinc-binding group in metalloenzymes like carbonic anhydrases, a common target for sulfonamide inhibitors. acs.org The orientation of the aromatic ring and its substituents determines the extent of hydrophobic and stacking interactions within the active site. nih.gov
For instance, studies on related sulfamoylbenzoic acid analogs show that the nature and position of substituents on the phenyl ring significantly impact inhibitory potency and selectivity. nih.gov The introduction of a fluorine atom, as in this compound, can alter the electronic properties of the ring and introduce new potential interactions, such as halogen bonds or altered hydrogen bonding capacity of adjacent groups, thereby modulating binding affinity. nih.gov Similarly, modifications to the nitrogen of the sulfamoyl group can be explored to engage different pockets within the enzyme's active site, leading to improved isoform selectivity. nih.govacs.org
Table 2: SAR Insights for Sulfamoylbenzoic Acid Derivatives
| Structural Position | Modification | Impact on Chemical Interactions & Activity |
|---|---|---|
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., Fluoro, Chloro) | Can enhance binding affinity by altering the pKa of the sulfonamide or forming specific interactions with hydrophobic pockets. nih.gov |
| Benzoic Acid | Carboxylate group | Often forms critical hydrogen bonds or salt bridges with positively charged residues in the target's active site. iomcworld.com |
| **Sulfamoyl Group (-SO₂NH₂) ** | Unsubstituted -NH₂ | Acts as a primary zinc-binding anchor in many metalloenzymes, forming coordinate bonds. acs.org |
| Sulfamoyl Group (-SO₂NHR) | N-substitution | Can be used to target adjacent sub-pockets, potentially increasing potency and isoform selectivity. nih.gov |
Nonlinear Optical (NLO) Property Prediction and Characterization
Computational quantum chemistry, particularly DFT, is a vital tool for predicting the Nonlinear Optical (NLO) properties of organic molecules. researchgate.net Materials with significant NLO responses are important for applications in optoelectronics and photonics. researchgate.netijiird.com The NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first hyperpolarizability (β), can be calculated to assess its potential for such applications. nih.gov
For this compound, the presence of both electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer, a key requirement for a high NLO response. The sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, while the phenyl ring acts as a π-system. The fluorine atom also contributes to the electronic asymmetry of the molecule.
Theoretical studies on similar sulfonamide derivatives have shown that they can possess reasonable NLO properties. researchgate.net DFT calculations, often using functionals like B3LYP or LC-BLYP, can provide values for the static and dynamic hyperpolarizabilities. researchgate.netnih.gov A high value for the total first hyperpolarizability (β_tot) suggests that the material may be effective for second-harmonic generation. nih.gov The relationship between the HOMO-LUMO energy gap and hyperpolarizability is often inverse; a smaller energy gap typically leads to a larger NLO response. nih.gov These predictive studies are the first step in identifying promising candidates for experimental NLO characterization. nih.govresearchgate.net
Table 3: Predicted NLO Properties and Their Relevance
| Property | Symbol | Relevance to NLO |
|---|---|---|
| Dipole Moment | μ | A non-zero dipole moment is a prerequisite for second-order NLO activity. |
| Polarizability | α | Describes the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for applications like frequency doubling. researchgate.net |
Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Sulfamoylbenzoic Acid
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding the factors that influence them. While specific kinetic data for reactions involving 3-Fluoro-4-sulfamoylbenzoic acid are not extensively documented in publicly available literature, the principles of reaction rate determination for analogous compounds can be applied. For instance, the reactivity of the sulfamoyl group and the aromatic ring can be influenced by the electronic effects of the fluorine and carboxylic acid substituents.
In related sulfonamide compounds, kinetic studies often focus on reactions such as hydrolysis, substitution, or reactions with biological macromolecules. The rates of these reactions are typically determined by monitoring the change in concentration of reactants or products over time using spectroscopic methods like UV-Vis or NMR spectroscopy.
Competition kinetics is a powerful method for determining the rate constants of fast reactions. For example, in studies of sulfite (B76179) radicals (SO₃⁻), a reactive species, its reaction rate constants with various substrates have been determined by allowing it to react simultaneously with two or more compounds. nih.gov The relative rates of reaction are then used to calculate the unknown rate constant. This methodology could be adapted to study the kinetics of radical reactions involving this compound.
Table 1: Illustrative Reaction Rate Constants Determined by Competition Kinetics for Sulfite Radical (SO₃⁻)
| Reactant | Rate Constant (k) in dm³mol⁻¹s⁻¹ |
| Quercetin | 2.5 x 10⁸ |
| Crocin | 1.0 x 10⁹ |
| Crocetin | 1.5 x 10⁹ |
This table illustrates the principle of determining rate constants for a reactive species, the sulfite radical, which could be a model for studying similar reactions with this compound. Data sourced from a study on sulfite radical reactions. nih.gov
Identification and Characterization of Reaction Intermediates
The identification of transient species, or reaction intermediates, is a key step in elucidating a reaction mechanism. For reactions involving this compound, intermediates could include carbocations, carbanions, radicals, or more complex structures. Spectroscopic techniques such as NMR, IR, and mass spectrometry are invaluable for characterizing these fleeting species.
In the synthesis of related sulfamoylbenzoic acid derivatives, various intermediates have been proposed. For example, in the preparation of 4-chloro-3-sulfamoylbenzoic acid hydrazides, tautomeric forms and active esters are considered potential intermediates. google.com Similarly, the synthesis of novel oxime esters from 2,4-dichloro-5-sulfamoylbenzoic acid proceeds through the formation of a Schiff's base intermediate. unibs.it These examples suggest that reactions of this compound likely involve analogous intermediates, depending on the specific reaction conditions and reagents.
The presence of the fluorine atom can also influence the stability and reactivity of intermediates. Its strong electron-withdrawing nature can destabilize adjacent carbocations but may stabilize carbanionic intermediates.
Elucidation of Reaction Pathways and Transition States
While specific reaction pathways for this compound are not detailed in the available literature, general organic reaction pathways can be inferred. For instance, electrophilic aromatic substitution reactions on the benzene (B151609) ring would be directed by the existing substituents. The carboxylic acid and sulfamoyl groups are deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects will determine the regioselectivity of such reactions.
Computational chemistry, including density functional theory (DFT) calculations, is a powerful tool for mapping reaction pathways and calculating the energies of transition states. Such studies could predict the most likely pathways for reactions of this compound and provide insights into the structures of the high-energy transition states that govern reaction rates.
Role of Catalysis in Reaction Mechanisms
Catalysts accelerate chemical reactions without being consumed in the process. For reactions involving benzoic acid derivatives, both homogeneous and heterogeneous catalysts are employed. For example, the acylation of phenols with benzoic acid can be catalyzed by Lewis acids like BF₃ or heterogeneous catalysts such as zeolites. mdpi.com These catalysts function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack.
In the context of this compound, catalysts could be used to enhance the efficiency of esterification, amidation, or other functional group transformations. For instance, a strong acid catalyst would protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. In reactions involving the sulfamoyl group, a base catalyst might be employed to deprotonate the nitrogen, increasing its nucleophilicity. The use of a nickel catalyst has been noted in related reactions, highlighting the potential for transition metal catalysis.
Table 2: Examples of Catalysts Used in Reactions of Benzoic Acid Derivatives
| Reaction Type | Catalyst | Function |
| Phenol Benzoylation | Zeolites (H-beta) | Heterogeneous acid catalyst |
| Acylation | Boron trifluoride (BF₃) | Homogeneous Lewis acid catalyst |
| Hydrogenation | Nickel | Transition metal catalyst |
This table provides examples of catalysts that could be relevant for promoting reactions involving this compound, based on known catalytic systems for similar compounds. mdpi.com
Photochemical Reaction Mechanisms
For instance, the carbon-fluorine bond, while generally strong, can be susceptible to cleavage under certain photochemical conditions, potentially leading to radical intermediates. Similarly, the carboxylic acid group could undergo photodecarboxylation. The presence of the sulfamoyl group may also influence the photochemical behavior of the molecule.
Electrochemical Reaction Mechanisms
Electrochemical reactions involve the transfer of electrons at an electrode surface. The electrochemical behavior of this compound can be studied using techniques like cyclic voltammetry. Such studies would reveal the oxidation and reduction potentials of the molecule, providing insights into its electron transfer properties.
The electrochemical reduction of the carboxylic acid group to an alcohol or the sulfamoyl group are potential reaction pathways. Conversely, oxidation could lead to the formation of radical cations or other oxidized species. The electrochemical mechanisms of related sulfur-containing compounds have been investigated, for example, in the context of all-solid-state batteries, where sulfur undergoes a series of redox reactions. northeastern.edu While the context is different, the fundamental principles of sulfur electrochemistry could provide a starting point for understanding the electrochemical behavior of the sulfamoyl group in this compound.
Applications in Advanced Chemical Synthesis and Materials Science
3-Fluoro-4-sulfamoylbenzoic Acid as a Key Synthetic Intermediate
The value of this compound as a synthetic intermediate is underscored by its role in the creation of fine chemicals and complex organic scaffolds, particularly in the realm of drug discovery.
Precursor in Fine Chemical Synthesis
This compound is a recognized precursor in the synthesis of specialized, high-value fine chemicals. Its utility is prominently featured in patent literature, where it is cited as a key starting material for the preparation of potent enzyme inhibitors. For instance, it has been instrumental in the synthesis of bicyclic compounds that act as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. nih.govgoogle.comgoogleapis.com These inhibitors are of significant interest for their potential therapeutic applications in various diseases. The synthesis of these complex molecules often involves the coupling of this compound with other intricate chemical entities, highlighting its importance as a foundational building block.
The commercial availability of this compound further solidifies its position as a valuable precursor for research and development in the pharmaceutical and chemical industries. arctomsci.comgoogle.com
Building Block for Complex Organic Scaffolds
The trifunctional nature of this compound makes it an exemplary building block for constructing complex organic scaffolds. The carboxylic acid group provides a ready handle for amide bond formation, a ubiquitous linkage in biologically active molecules. Simultaneously, the sulfamoyl and fluoro groups can influence the physicochemical properties of the final compound, such as acidity, lipophilicity, and metabolic stability, and can also participate in specific binding interactions with biological targets.
Patents disclose the use of this compound in the synthesis of structurally diverse compounds, including those with heterocyclic cores. google.comgoogleapis.com For example, it has been used to create complex molecules where the sulfamoylbenzoic acid moiety is attached to a hexahydropyrrolopyrrole core, demonstrating its utility in generating sophisticated three-dimensional structures. nih.govgoogle.com
Role in Multi-Component and Convergent Synthesis Strategies
While specific examples of the application of this compound in multi-component reactions (MCRs) are not extensively documented in readily available literature, its structure is well-suited for such synthetic strategies. MCRs, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The presence of three distinct functional groups in this compound—a carboxylic acid, a sulfamoyl group, and a fluoro-substituted aromatic ring—presents multiple opportunities for its incorporation into MCRs to generate diverse molecular libraries.
Similarly, in convergent synthesis, where complex molecules are assembled from several individually prepared fragments, this compound can serve as a key fragment. This approach allows for the efficient construction of large and intricate molecules by minimizing the number of steps in the main synthetic pathway. The reactivity of the carboxylic acid group for coupling reactions makes it an ideal component for the final stages of a convergent synthesis.
Derivatization for Specific Analytical Purposes
The accurate detection and quantification of this compound and its metabolites in various matrices are crucial for research and quality control. Chemical derivatization is a common strategy employed to enhance the analyte's properties for chromatographic analysis.
Enhancement of Volatility for Gas Chromatography (GC)
Gas chromatography requires analytes to be volatile and thermally stable. Carboxylic acids and sulfonamides, such as those present in this compound, are generally non-volatile due to their polarity and tendency to form hydrogen bonds. Therefore, derivatization is essential for their analysis by GC.
Common derivatization techniques for the functional groups found in this compound include:
Esterification: The carboxylic acid group can be converted into a more volatile ester, typically a methyl ester, by reaction with reagents like diazomethane (B1218177) or by acid-catalyzed reaction with an alcohol.
Silylation: The active hydrogens of the carboxylic acid and sulfamoyl groups can be replaced by a trimethylsilyl (B98337) (TMS) group using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process significantly reduces the polarity and increases the volatility of the molecule. psu.edu
These derivatization methods transform the polar functional groups into less polar and more volatile moieties, enabling their successful separation and detection by GC, often coupled with mass spectrometry (GC-MS) for structural confirmation.
Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids and Sulfonamides
| Functional Group | Derivatization Method | Reagent Example | Resulting Derivative |
| Carboxylic Acid | Esterification | Diazomethane | Methyl Ester |
| Carboxylic Acid & Sulfonamide | Silylation | BSTFA | Trimethylsilyl (TMS) Ester/Amide |
Improvement of Detectability in Liquid Chromatography (LC)
In liquid chromatography (LC), particularly when coupled with UV or fluorescence detection, derivatization can be employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability. While modern LC-MS/MS techniques can often detect underivatized sulfonamides with high sensitivity, derivatization remains a valuable tool, especially for older LC systems or when targeted sensitivity enhancement is required. nih.govhpst.cznih.govjfda-online.com
For this compound, the primary amino group of the sulfonamide offers a site for derivatization with reagents that can introduce a fluorescent tag. A widely used reagent for this purpose is fluorescamine (B152294), which reacts with primary amines to form highly fluorescent products. mdpi.commdpi.comnih.gov This pre-column derivatization can significantly lower the limits of detection.
Furthermore, derivatization of the carboxylic acid group with a UV-active or fluorescent tag can also be a viable strategy. nih.gov
Table 2: Derivatization for Enhanced LC Detection
| Functional Group | Derivatization Reagent | Detection Method | Benefit |
| Sulfonamide (primary amine) | Fluorescamine | Fluorescence | Increased sensitivity |
| Carboxylic Acid | UV/Fluorescent Tagging Reagent | UV or Fluorescence | Increased sensitivity |
Applications in Materials Science
The strategic placement of electron-withdrawing and hydrogen-bonding groups on a stable aromatic scaffold positions this compound as a versatile building block in materials science. Its applications span from the creation of optically active materials to the synthesis of functional polymers and complex supramolecular architectures.
Design and Synthesis of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in photonics and optoelectronics. The performance of organic NLO materials is often rooted in their molecular structure, typically requiring a combination of an electron donor and an electron acceptor group connected by a π-conjugated system. rsc.org
While this compound itself is not a classic high-performance NLO chromophore, its components are relevant to NLO design. The benzoic acid framework contains both electron-withdrawing groups (the sulfamoyl and fluoro substituents) and a group that can act as a weak π-electron donor (the carboxylic acid). This intramolecular push-pull system is a fundamental prerequisite for second-order NLO activity. The synthesis of new NLO chromophores often involves the strategic assembly of such donor and acceptor moieties. rsc.org Therefore, this compound could serve as a precursor or a modification agent in the synthesis of more complex NLO-active molecules, where its functional groups can be used to tune the electronic properties and solubility of the final material.
Polymer Chemistry and Functional Polymer Synthesis
The presence of multiple, distinct functional groups makes this compound an attractive monomer for the synthesis of functional polymers. Similar fluorinated building blocks, such as 4-Fluoro-3-nitrobenzoic acid, are used to create advanced polymers like block co-polymers and polymersomes due to their versatile reactivity. ossila.com
The carboxylic acid group of this compound is the primary reactive site for polymerization. It can readily undergo condensation reactions to form polyesters (with diols) or polyamides (with diamines). Incorporating this monomer into a polymer backbone would introduce the fluoro and sulfamoyl groups as pendant functionalities along the chain. These groups can impart specific properties to the resulting polymer:
Fluorine Atom : Can enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity.
Sulfamoyl Group : Can increase polarity, improve solubility in specific solvents, and provide sites for hydrogen bonding or further chemical modification.
This approach allows for the precise engineering of polymer properties, making it a valuable tool for creating materials tailored for specific applications in electronics, membranes, or biomedical devices. ossila.com
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that direct molecules to self-assemble into larger, ordered structures. This compound is exceptionally well-suited for creating such architectures due to its capacity for forming multiple, specific intermolecular interactions.
The primary interactions that can drive the self-assembly of this molecule include:
Carboxylic Acid Dimers : Carboxylic acids are well-known to form robust, hydrogen-bonded dimers, which act as a highly directional and predictable linkage.
Sulfamoyl Group Interactions : The -SO₂NH₂ group is a potent hydrogen bond donor (N-H) and acceptor (S=O). It can form extensive networks of hydrogen bonds, linking molecules together in various patterns.
Fluorine Interactions : The fluorine atom can participate in weaker, yet structurally significant, interactions such as F···H and F···F contacts. These interactions are known to play a crucial role in the crystal packing and solid-state organization of fluorinated molecules. nih.gov
The combination of these distinct interaction sites allows for the potential formation of complex and hierarchical supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or even three-dimensional frameworks. By controlling the conditions of crystallization or assembly, it may be possible to direct the formation of specific architectures, a key goal in crystal engineering and the bottom-up fabrication of functional materials.
Data Tables
Table 1: Potential Applications of this compound based on Functional Groups
| Functional Group | Potential Application Area | Rationale |
| Carboxylic Acid (-COOH) | Polymer Synthesis | Can be used to form polyesters or polyamides, incorporating the molecule as a monomer into a polymer chain. ossila.com |
| Supramolecular Assembly | Forms strong, directional hydrogen-bonded dimers, a key motif in crystal engineering. | |
| Analytical Derivatization | Can be activated to tag analytes containing hydroxyl or amine groups for enhanced detection. | |
| Sulfamoyl Group (-SO₂NH₂) | Functional Polymers | Introduces polarity and sites for hydrogen bonding when incorporated into a polymer. |
| Supramolecular Assembly | Acts as both a hydrogen bond donor and acceptor, enabling the formation of extensive intermolecular networks. | |
| Fluoro Group (-F) | Materials Science | Enhances thermal stability and chemical resistance in polymers. Can direct crystal packing through F···H and F···F interactions. nih.gov |
| Aromatic Ring | NLO Materials | Provides the π-conjugated system necessary for charge transfer between donor and acceptor groups. rsc.org |
Analytical Methodologies for 3 Fluoro 4 Sulfamoylbenzoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analytical characterization of 3-Fluoro-4-sulfamoylbenzoic acid. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) each offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantification and purity assessment of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities.
Method Development:
A typical approach for the analysis of aromatic sulfonic acids like this compound involves reversed-phase HPLC. wu.ac.th A C8 or C18 column is commonly used as the stationary phase due to its ability to separate compounds based on their hydrophobicity. wu.ac.thmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govimeko.infonih.gov The addition of an acid, like formic acid or acetic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to ensure the efficient elution of all components, including the main compound and any potential impurities. wu.ac.thnih.gov Detection is typically carried out using a Diode Array Detector (DAD) or a UV-Visible detector, set at a wavelength where the compound exhibits maximum absorbance. wu.ac.thimeko.info
Method Validation:
Once a suitable HPLC method is developed, it must be validated to ensure its reliability and accuracy, often following guidelines from the International Council for Harmonisation (ICH). mdpi.com Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). imeko.infonih.gov Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. nih.gov Precision is assessed by repeatedly analyzing a sample to determine the degree of scatter between the results, while accuracy is determined by comparing the measured concentration to a known true value. imeko.info Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. wu.ac.th The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Table 1: Representative HPLC Method Parameters for the Analysis of Sulfonamides
| Parameter | Typical Conditions |
|---|---|
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase | Gradient of acetonitrile and water (containing 0.1% formic acid) nih.gov |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detection | DAD at 265 nm wu.ac.thnih.gov |
| Injection Volume | 5 µL wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
Table 2: Illustrative HPLC Validation Data for Sulfonamide Analysis
| Validation Parameter | Typical Value |
|---|---|
| **Linearity (R²) ** | > 0.999 wu.ac.th |
| Accuracy (Recovery) | 85-115% wu.ac.th |
| Precision (RSD) | < 2% imeko.info |
| LOD | 0.03 - 1.07 µg/mL nih.gov |
| LOQ | 0.1 - 3.5 µg/mL nih.gov |
Gas Chromatography (GC) Method Development
Gas Chromatography (GC) can also be utilized for the analysis of this compound, although it typically requires a derivatization step to increase the volatility of the compound. acs.orgnih.gov The carboxylic acid and sulfonamide groups are polar and not readily volatile, making direct GC analysis challenging.
Derivatization:
Derivatization converts the analyte into a less polar and more volatile compound suitable for GC analysis. For carboxylic acids, esterification is a common derivatization technique. For sulfonamides, derivatization can also be employed to enhance thermal stability. nih.gov
Method Development:
A GC method for the derivatized this compound would involve a capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS). rsc.org The carrier gas is typically an inert gas like helium. rsc.org The temperature of the injector and detector are optimized to ensure efficient volatilization and detection of the derivatized analyte. A temperature program for the GC oven is often used to achieve good separation of the analyte from other components in the sample. rsc.org Detection can be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rsc.orginnovareacademics.in GC-MS provides the added advantage of structural information, which is valuable for the identification of unknown impurities. innovareacademics.in
Table 3: Representative GC-MS Conditions for the Analysis of Sulfonyl Chlorides
| Parameter | Typical Conditions |
|---|---|
| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) rsc.org |
| Carrier Gas | Helium rsc.org |
| Injector Temperature | 280 °C rsc.org |
| Oven Program | Start at 50 °C, ramp to 300 °C rsc.org |
| Detector | Mass Spectrometer (Quadrupole) rsc.org |
| Ionization Mode | Electron Impact (EI) rsc.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and for preliminary purity assessment of this compound. researchgate.netusda.gov
Reaction Monitoring:
During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material and product standards, the progress of the reaction can be visually assessed. usda.gov The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Purity Assessment:
TLC can also provide a qualitative assessment of the purity of a sample. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots suggests the presence of impurities. researchgate.net The retention factor (Rf value) of the spots can be used for identification purposes by comparing them to the Rf values of known standards run on the same plate.
Methodology:
For the analysis of sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.netusda.gov The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The choice of the mobile phase is critical for achieving good separation. For polar compounds like this compound, a mixture of a polar and a non-polar solvent is often used. researchgate.net For instance, a mixture of chloroform (B151607) and tert-butanol (B103910) has been used for the separation of sulfonamides. usda.gov After the plate is developed, the spots can be visualized under UV light or by staining with a suitable reagent, such as fluorescamine (B152294), which reacts with primary amines to produce a fluorescent product. usda.govnih.gov
Table 4: Example TLC Solvent Systems for Sulfonamides
| Solvent System | Ratio (v/v/v) | Application |
|---|---|---|
| Chloroform : n-Heptane : Ethanol (B145695) | 3:3:3 | Separation of sulfamethoxazole (B1682508) and related impurities researchgate.net |
| Chloroform : tert-Butanol | 80:20 | General screening of sulfonamides usda.gov |
Advanced Sample Preparation Strategies for Chemical Analysis (excluding biological fluids)
Effective sample preparation is a critical step to remove interfering substances and to concentrate the analyte before chromatographic analysis. For this compound from chemical reaction mixtures or other non-biological matrices, extraction and concentration are key procedures.
Extraction Techniques
The goal of extraction is to isolate the analyte of interest from the sample matrix. Liquid-liquid extraction and solid-phase extraction are two commonly employed techniques.
Liquid-Liquid Extraction (LLE):
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comlibretexts.org For an acidic compound like this compound, its solubility can be manipulated by adjusting the pH of the aqueous phase. libretexts.org At a pH below its pKa, the carboxylic acid will be protonated and more soluble in an organic solvent. Conversely, at a pH above its pKa, it will be deprotonated to form a salt, making it more soluble in the aqueous phase. This property allows for its separation from neutral or basic impurities. The choice of organic solvent is also important, with solvents like ethyl acetate (B1210297) or dichloromethane (B109758) being common choices. acs.org
Solid-Phase Extraction (SPE):
Solid-phase extraction is a technique where a sample is passed through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent. For acidic compounds, mixed-mode or polymeric sorbents can be effective. nih.govnih.gov Mixed-mode sorbents have both non-polar and ion-exchange functionalities, allowing for a more selective extraction. nih.gov Polymeric sorbents, such as those based on divinylbenzene-N-vinylpyrrolidone, are also used for the extraction of a wide range of compounds, including acidic ones. researchgate.net Fluorous solid-phase extraction (F-SPE) is another specialized technique that can be highly effective for the separation of fluorinated compounds. nih.govrsc.org
Table 5: Comparison of Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, may form emulsions, uses larger solvent volumes youtube.com |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase | High selectivity, cleaner extracts, automation possible | Can be more expensive, method development may be required sigmaaldrich.com |
Concentration Methods
After extraction, the sample is often too dilute for analysis and needs to be concentrated. Several methods are available, and the choice depends on the volatility of the analyte and the solvent.
Evaporation under a Stream of Nitrogen:
This is a common and gentle method for concentrating samples. A stream of inert gas, such as nitrogen, is directed onto the surface of the liquid. organomation.com This increases the rate of evaporation by removing the solvent vapor from the space above the liquid. The process can be accelerated by gentle heating. organomation.com
Rotary Evaporation:
A rotary evaporator is used to remove large volumes of solvent quickly. organomation.comconcentratingonchromatography.com The sample is placed in a rotating flask that is partially submerged in a heated water bath. The rotation increases the surface area of the liquid, and the reduced pressure inside the evaporator lowers the boiling point of the solvent, leading to rapid evaporation. concentratingonchromatography.com
Centrifugal Evaporation:
This technique combines centrifugation with a vacuum to evaporate the solvent. concentratingonchromatography.comamericanlaboratory.com The centrifugal force prevents bumping and foaming, which can be a problem with other methods, especially when dealing with volatile solvents. labmanager.com This method is suitable for concentrating multiple small-volume samples simultaneously. concentratingonchromatography.com
Freeze-Drying (Lyophilization):
For highly sensitive compounds, freeze-drying is the gentlest method of solvent removal. organomation.com The sample is first frozen and then placed under a high vacuum. The frozen solvent sublimes directly from the solid to the gas phase, leaving the analyte as a dry powder. organomation.com
Table 6: Overview of Concentration Methods
| Method | Principle | Best Suited For |
|---|---|---|
| Nitrogen Blowdown | Increased surface evaporation | Small sample volumes, heat-sensitive samples organomation.com |
| Rotary Evaporation | Reduced pressure and increased surface area | Large sample volumes, non-volatile analytes concentratingonchromatography.com |
| Centrifugal Evaporation | Centrifugal force and vacuum | Multiple samples, volatile solvents concentratingonchromatography.comamericanlaboratory.com |
| Freeze-Drying | Sublimation under vacuum | Highly heat-sensitive and delicate samples organomation.com |
Filtration and Other Purification Steps for Analytical Samples
Prior to instrumental analysis, samples containing this compound must be purified to remove impurities that could interfere with quantification. The choice of purification method depends on the sample matrix and the subsequent analytical technique. Common methods include recrystallization and solid-phase extraction (SPE).
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The principle relies on dissolving the impure compound in a hot solvent in which it is highly soluble, and then allowing it to cool, whereupon the pure substance crystallizes, leaving impurities behind in the solution. ma.edu For benzoic acid and its derivatives, water can be an effective recrystallization solvent because their solubility is often low in cold water but increases significantly in hot water. ma.eduresearchgate.net The process typically involves dissolving the crude material in a minimum amount of a boiling solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals, which are subsequently collected by filtration. alfa-chemistry.com If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them before filtration. alfa-chemistry.com
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should not react with the compound, should dissolve it well at high temperatures but poorly at low temperatures, and should be volatile enough to be easily removed from the purified crystals. researchgate.netalfa-chemistry.com
Table 1: Common Solvents for Recrystallization of Polar Organic Acids
| Solvent | Boiling Point (°C) | Key Characteristics | Application Notes |
| Water | 100 | Non-flammable, inexpensive. | Good for polar compounds like salts, amides, and some carboxylic acids. Precipitates may dry slowly. pitt.edu |
| Ethanol | 78.3 | Good general solvent. | Often used in mixtures with water or ether for compounds with intermediate polarity. pitt.edu |
| Acetone | 56 | Strong solvent for many organic compounds. | Can be mixed with water or hydrocarbon solvents. pitt.edu |
| Ethyl Acetate | 77.1 | Good for esters and many general compounds. | A moderately polar solvent. pitt.edu |
| Acetonitrile | 81.6 | Effective for polar compounds. | Should be dried if not used with water. pitt.edu |
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from complex liquid samples, such as environmental water or biological fluids. nih.govmdpi.com It has largely replaced liquid-liquid extraction due to its efficiency, reduced solvent consumption, and potential for automation. mdpi.com The technique involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent. mdpi.com
For sulfonamides, which are structurally related to this compound, SPE methods have been extensively developed. Common sorbents include polymeric materials like Strata-SCX, which operate on an ion-exchange mechanism. acs.orgnih.gov Dispersive solid-phase extraction (d-SPE), a variation where the sorbent is added directly to the sample solution, enhances the contact surface area and shortens extraction times. rsc.org
Table 2: Parameters for Solid-Phase Extraction of Sulfonamides
| Parameter | Description | Example | Reference |
| Sorbent Type | The solid material in the cartridge that retains the analyte. | Polymeric Cation Exchange (e.g., Strata-SCX, PCX) | acs.orgnih.gov |
| Elution Solvent | The solvent used to remove the purified analyte from the sorbent. | 2% Ammonium solution in acetonitrile | nih.gov |
| Sample pH | The pH of the sample is adjusted to optimize analyte retention. | Acidification of water samples | nih.gov |
| Extraction Mode | The mechanism by which the analyte is retained. | Ion-Exchange, Reversed-Phase | acs.org |
Derivatization Strategies for Enhanced Analysis
Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This is often done to improve volatility for gas chromatography (GC), enhance detection for spectrophotometry or high-performance liquid chromatography (HPLC), or improve ionization efficiency for mass spectrometry (MS). nih.gov
For sulfonamides, a common strategy is pre-column derivatization with fluorescamine for analysis by HPLC with fluorescence detection (HPLC-FLD). nih.gov Fluorescamine reacts with the primary aromatic amine group present in many sulfonamides to yield a highly fluorescent product, significantly increasing the sensitivity of the method. Research has shown that an optimal time for this derivatization reaction is approximately 15 minutes. nih.gov
Another established derivatization technique for compounds with a primary aromatic amine is diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then coupled with a chromophoric or fluorophoric molecule, such as 8-hydroxyquinoline (B1678124), to produce a stable, intensely colored azo dye that can be quantified by spectrophotometry. nih.gov This method offers high sensitivity and specificity for sulfonamide determination. nih.gov
Table 3: Derivatization Reagents for Analysis of Sulfonamides
| Reagent | Analyte Functional Group | Detection Method | Purpose |
| Fluorescamine | Primary Aromatic Amine | HPLC-Fluorescence | Forms a fluorescent product for enhanced sensitivity. nih.gov |
| Sodium Nitrite / Acid + 8-Hydroxyquinoline | Primary Aromatic Amine | Spectrophotometry | Forms a colored azo dye for colorimetric quantification. nih.gov |
| 3-(Chlorosulfonyl)benzoic acid | Hydroxyl, Amine Groups | LC-MS/MS | Adds a permanent negative charge to improve ionization efficiency. nih.gov |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantification of compounds that absorb light in the ultraviolet or visible range. Methods for the analysis of furosemide (B1674285), a compound containing the 4-sulfamoylbenzoic acid core, are directly applicable to this compound.
Direct UV Spectrophotometry
Direct measurement of UV absorbance is a straightforward method for quantification. Furosemide exhibits strong UV absorbance, with reported wavelengths of maximum absorbance (λmax) at 277 nm and 272 nm in various solvents. core.ac.uk One simple method uses water as a solvent, with a reported λmax of 243 nm. jipbs.com These methods demonstrate good linearity over concentration ranges such as 5-25 μg/mL and are often validated according to ICH guidelines. core.ac.uk The specific λmax for this compound would need to be determined experimentally but is expected to be in a similar region.
Indirect Colorimetric Methods
To enhance specificity and avoid interference from other UV-absorbing compounds, indirect spectrophotometric methods can be employed. These methods typically involve a chemical reaction that produces a colored product. One such method for furosemide involves its oxidation by a known excess of sodium hypochlorite (B82951). The remaining unreacted sodium hypochlorite is then reacted with methyl red, a colored indicator. The absorbance of the final solution, measured at 521 nm, is proportional to the initial concentration of the drug. researchgate.net
Another powerful indirect method, particularly for sulfonamides, is based on the diazotization-coupling reaction described previously. The reaction of the diazotized sulfonamide with a coupling agent like 8-hydroxyquinoline produces a stable, red-colored product with an absorption maximum around 500 nm, allowing for sensitive quantification. nih.gov
Table 4: Spectrophotometric Methods for Furosemide and Related Sulfonamides
| Method Type | Principle | Wavelength (λmax) | Key Features | Reference |
| Direct UV | Direct measurement of UV absorbance in a solvent. | 277 nm | Simple, rapid, and cost-effective. | core.ac.uk |
| Direct UV | Direct measurement of UV absorbance in water. | 243 nm | Uses a simple and environmentally friendly solvent. | jipbs.com |
| Indirect Colorimetric | Oxidation with NaOCl, followed by reaction with methyl red. | 521 nm | High specificity by using a colorimetric reaction. | researchgate.net |
| Indirect Colorimetric | Diazotization followed by coupling with 8-hydroxyquinoline. | 500 nm | Sensitive method for primary aromatic amines. | nih.gov |
Environmental Aspects of 3 Fluoro 4 Sulfamoylbenzoic Acid
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is a critical process in determining the environmental persistence of chemical substances. For photosensitive compounds like furosemide (B1674285), this is a primary degradation route in surface waters.
Furosemide is known to be highly unstable in the presence of light, particularly UV radiation. mdpi.com The primary photodegradation reaction for furosemide in aqueous solutions is photohydrolysis. mdpi.comresearchgate.net This process involves the cleavage of the bond between the benzoic acid ring and the furfurylamino group, leading to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol. mdpi.comresearchgate.netjst.go.jp This reaction is reported to be faster in acidic solutions. researchgate.net
The kinetics of furosemide photodegradation show a significant rate of decay under UV irradiation. For instance, one study observed an 11% degradation of furosemide after 5 minutes and 18% after 10 minutes of UV treatment alone. researchgate.net The presence of substances like human serum albumin can catalyze this photodegradation. nih.gov
Given the structural similarities, it is plausible that 3-Fluoro-4-sulfamoylbenzoic acid may also be susceptible to photodegradation, although its specific pathways and kinetics would differ due to the absence of the N-furfuryl group, which is the primary site of photohydrolysis in furosemide. The fluorine substituent in this compound may influence its photostability compared to the chlorine in furosemide.
A study on the photodegradation of furosemide in a water-acetonitrile mixture identified 4-chloro-5-sulfamoylanthranilic acid and 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid as degradation products, indicating that both hydrolysis and substitution reactions can occur under illumination. jst.go.jp
Table 1: Furosemide Photodegradation Products
| Parent Compound | Degradation Product | Reaction Type | Reference |
|---|---|---|---|
| Furosemide | 4-chloro-5-sulfamoylanthranilic acid (CSA) | Photohydrolysis | mdpi.comresearchgate.netjst.go.jp |
| Furosemide | Furfuryl Alcohol | Photohydrolysis | mdpi.comresearchgate.net |
This interactive table summarizes the main photodegradation products of furosemide as a model for sulfamoylbenzoic acid derivatives.
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes, such as hydrolysis and photolysis.
For furosemide, hydrolysis is a key abiotic degradation mechanism, particularly in the presence of light (photohydrolysis). In aqueous solutions, it hydrolyzes to saluamine (4-chloro-5-sulfamoylanthranilic acid) and furfuryl alcohol. researchgate.netjst.go.jp The rate of this degradation is influenced by pH, with more rapid degradation occurring in acidic conditions. researchgate.net
Besides hydrolysis, other abiotic degradation mechanisms for furosemide under irradiation include dechlorination and decarboxylation. researchgate.net The photolysis of furosemide can also lead to the formation of singlet oxygen. nih.gov
While direct data on this compound is limited, its chemical structure suggests that hydrolysis would be a less significant degradation pathway compared to furosemide, as it lacks the labile N-furfuryl group. However, the carboxylic acid and sulfonamide groups could be subject to other forms of abiotic degradation under specific environmental conditions.
Environmental Fate and Transport in Non-Biological Matrices
The environmental fate and transport of a compound determine its distribution and persistence in various environmental compartments like water and soil.
Due to its high solubility and mobility, furosemide and its degradation products have the potential for transport into surface and groundwater. regulations.gov The presence of furosemide has been detected in municipal wastewater, groundwater, and even drinking water at low concentrations. nih.gov This indicates that it is not completely removed by conventional wastewater treatment processes.
The transport of this compound in soil and water would be governed by its physicochemical properties, such as its solubility and soil adsorption coefficient. Sulfonamide herbicides with similar structural features are known to be mobile in many soil types. regulations.gov Given that this compound is an anion at typical environmental pH, it is expected to be soluble in water and potentially mobile in soil, similar to other anionic herbicides. regulations.gov This mobility could lead to its presence in various water bodies.
The persistence of such compounds in the environment is a concern, as their degradation products may also have environmental effects. nih.gov For example, some microbial metabolites of furosemide have shown higher toxicity than the parent compound. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furosemide |
| 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) |
| Furfuryl alcohol |
| 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid |
| Singlet oxygen |
| Levulinic acid |
| Pyridinium derivative |
| Hydroxy-ketone product |
| Flucarbazone sodium |
| MKH 6562 sulfonamide |
| MKH 6562 sulfonic acid |
| O-desmethyl flucarbazone |
| NODT |
Future Research Directions and Unexplored Avenues
Investigation of Unexplored Reactivity and Transformations
The chemical reactivity of 3-Fluoro-4-sulfamoylbenzoic acid has not been extensively studied. Future research should focus on exploring the transformations of its functional groups to generate novel derivatives with potentially valuable properties.
The carboxylic acid and sulfonamide moieties are prime targets for derivatization. The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid chlorides, which can serve as building blocks for more complex molecules. Similarly, the sulfonamide group can be N-alkylated or N-arylated to produce a library of new compounds. organic-chemistry.org The fluorine atom and the aromatic ring also offer opportunities for further functionalization. For instance, nucleophilic aromatic substitution reactions could be explored to replace the fluorine atom with other substituents, although this may be challenging due to the electron-withdrawing nature of the other groups on the ring. mit.edunih.gov C-H functionalization of the aromatic ring is another promising area, potentially allowing for the introduction of new substituents at specific positions. researchgate.net
| Potential Reaction | Reagents and Conditions | Potential Products |
| Esterification | Alcohol, Acid catalyst | Esters |
| Amidation | Amine, Coupling agent | Amides |
| Acid Chloride Formation | Thionyl chloride or Oxalyl chloride | Acid chloride |
| N-Alkylation of Sulfonamide | Alkyl halide, Base | N-Alkyl sulfonamides |
| N-Arylation of Sulfonamide | Aryl halide, Catalyst (e.g., Cu or Pd) | N-Aryl sulfonamides |
| Nucleophilic Aromatic Substitution | Strong nucleophile | Substituted benzoic acid derivatives |
| C-H Functionalization | Transition metal catalyst, Directing group | Further substituted benzoic acid derivatives |
Development of More Sustainable and Green Synthetic Processes
The development of environmentally friendly methods for the synthesis of this compound and its derivatives is a crucial area for future research. Current synthetic methods for similar compounds often rely on harsh reagents and organic solvents. nih.gov
Future research should focus on the use of greener solvents, such as water or ionic liquids, and the development of catalytic methods to replace stoichiometric reagents. sci-hub.sersc.org For instance, the use of solid-supported catalysts could facilitate easier product purification and catalyst recycling. biolmolchem.com Biocatalysis, using enzymes or whole-cell systems, presents another exciting avenue for the sustainable synthesis of this compound and its derivatives. tandfonline.comrsc.orgrug.nl Enzymes could be used for the selective synthesis of specific derivatives, potentially with high enantioselectivity if chiral centers are introduced. tandfonline.comrug.nl
| Green Chemistry Approach | Description | Potential Benefits |
| Use of Greener Solvents | Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids. | Reduced environmental impact, improved safety. sci-hub.sersc.org |
| Catalytic Methods | Employing catalysts (e.g., metal-based, organocatalysts) to reduce the use of stoichiometric reagents. | Higher efficiency, less waste, easier purification. nih.govnih.gov |
| Biocatalysis | Utilizing enzymes or whole-cell systems for specific transformations. | High selectivity, mild reaction conditions, reduced environmental impact. tandfonline.comrsc.orgrug.nl |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, reduced energy consumption. globalscientificjournal.com |
| Flow Chemistry | Performing reactions in a continuous flow system. | Improved safety, better control over reaction parameters, easier scalability. |
Application of Emerging Advanced Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is essential for its development and application. While standard characterization techniques such as NMR and IR spectroscopy are routinely used, more advanced methods can provide deeper insights.
Given the presence of a fluorine atom, advanced 19F NMR techniques, including two-dimensional NMR experiments, can be employed to probe the local environment of the fluorine nucleus and its interactions with other parts of the molecule. numberanalytics.comumn.eduanr.frspectralservice.descholaris.ca High-resolution mass spectrometry can be used for accurate mass determination and to study the fragmentation patterns of the molecule, which can aid in its identification and characterization. X-ray crystallography could provide definitive information on the three-dimensional structure of the compound in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions.
| Characterization Technique | Information Gained | Significance |
| Advanced 19F NMR | Detailed information on the electronic environment of the fluorine atom and through-space interactions. | Understanding the influence of the fluorine atom on the molecule's properties and reactivity. numberanalytics.comumn.eduspectralservice.de |
| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Unambiguous identification and confirmation of purity. |
| X-ray Crystallography | Three-dimensional structure in the solid state. | Understanding intermolecular interactions and packing, which can influence physical properties. |
| Computational Modeling | Theoretical prediction of molecular properties, reaction mechanisms, and spectral data. | Guiding experimental work and interpreting results. nih.gov |
Exploration of Novel Applications in Emerging Chemical Fields
The unique structural features of this compound make it an attractive candidate for exploration in various emerging chemical fields, beyond its potential as a diuretic. ajchem-b.comnih.gov
In medicinal chemistry, this compound could serve as a valuable building block for the synthesis of new therapeutic agents. ekb.egresearchgate.netfrontiersrj.comnih.gov The sulfonamide moiety is a well-known pharmacophore found in a wide range of drugs, including antibacterial, anticancer, and anti-inflammatory agents. ajchem-b.comnih.govekb.egresearchgate.net The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. researchgate.net In materials science, this compound could be used as a monomer for the synthesis of novel polymers with tailored properties. mdpi.comgoogle.comgoogle.comresearchgate.net The presence of the fluorine atom could impart desirable properties such as thermal stability and hydrophobicity to the resulting polymers. google.comgoogle.com Furthermore, the carboxylic acid group could be used to functionalize surfaces or nanoparticles, leading to new materials for applications in catalysis or sensing. rsc.orgresearchgate.netrsc.orgjustlonghealth.com
| Emerging Field | Potential Application | Rationale |
| Medicinal Chemistry | Building block for the synthesis of novel drugs (e.g., anticancer, anti-inflammatory). | The sulfonamide and fluoro-substituted aromatic scaffold are common in bioactive molecules. ajchem-b.comnih.govekb.egresearchgate.netfrontiersrj.comnih.govresearchgate.net |
| Materials Science | Monomer for the synthesis of fluorinated polymers. | The fluorine atom can enhance thermal stability and other properties of polymers. mdpi.comgoogle.comgoogle.comresearchgate.net |
| Catalysis | Precursor for the synthesis of novel catalysts or ligands. | The functional groups can be modified to create catalytically active sites. |
| Chemical Sensing | Functionalization of surfaces or nanoparticles for sensor development. | The carboxylic acid group can be used for immobilization on various substrates. researchgate.netrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
